Abimtrelvir

Description

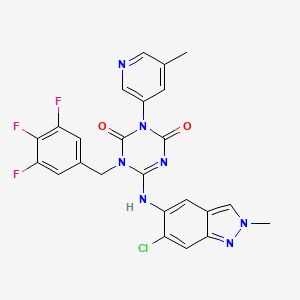

Structure

2D Structure

3D Structure

Properties

CAS No. |

2647530-75-2 |

|---|---|

Molecular Formula |

C24H17ClF3N7O2 |

Molecular Weight |

527.9 g/mol |

IUPAC Name |

6-[(6-chloro-2-methylindazol-5-yl)amino]-3-(5-methyl-3-pyridinyl)-1-[(3,4,5-trifluorophenyl)methyl]-1,3,5-triazine-2,4-dione |

InChI |

InChI=1S/C24H17ClF3N7O2/c1-12-3-15(9-29-8-12)35-23(36)31-22(30-20-6-14-11-33(2)32-19(14)7-16(20)25)34(24(35)37)10-13-4-17(26)21(28)18(27)5-13/h3-9,11H,10H2,1-2H3,(H,30,31,36) |

InChI Key |

FTIFIZZEWIBTMR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1)N2C(=O)N=C(N(C2=O)CC3=CC(=C(C(=C3)F)F)F)NC4=CC5=CN(N=C5C=C4Cl)C |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of Abimtrelvir

Notice: Due to the limited availability of public scientific literature and clinical trial data specifically detailing the mechanism of action for Abimtrelvir, this guide provides a foundational understanding based on its presumed class of antiviral agents and available information on similar compounds. As of late 2025, this compound is a proposed International Nonproprietary Name (INN) for an antiviral compound, suggesting it is in the early stages of development.[1] It is believed to be in the same chemical series as ensitrelvir, a known SARS-CoV-2 3CL protease inhibitor.[1]

This document will, therefore, focus on the established mechanism of action for 3CL protease inhibitors, a major class of antivirals targeting coronaviruses, and will be updated as more specific data on this compound becomes available.

Executive Summary

This compound is anticipated to function as a potent and selective inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3-chymotrypsin-like protease (3CLpro). This viral enzyme is essential for the replication of coronaviruses, including SARS-CoV-2. By targeting 3CLpro, this compound is expected to block the viral replication cycle, thereby reducing viral load and mitigating disease progression. This mechanism is shared with other successful antiviral agents, such as nirmatrelvir, the active component of Paxlovid.

The Role of 3CL Protease in Viral Replication

The life cycle of SARS-CoV-2 involves the translation of its genomic RNA into two large polyproteins, pp1a and pp1ab.[2][3] These polyproteins are non-functional until they are cleaved into smaller, individual non-structural proteins (NSPs) that form the viral replication and transcription complex. The 3CL protease is responsible for the majority of these proteolytic cleavages.[4]

Viral Replication Pathway

The following diagram illustrates the critical role of 3CL protease in the SARS-CoV-2 replication cycle and the proposed point of intervention for this compound.

Caption: Proposed Mechanism of Action of this compound within the Host Cell.

Molecular Mechanism of 3CL Protease Inhibition

This compound, as a putative 3CL protease inhibitor, is expected to bind to the active site of the enzyme, preventing it from cleaving the viral polyproteins. The active site of the SARS-CoV-2 3CL protease contains a catalytic dyad composed of Cysteine-145 and Histidine-41. Inhibitors like nirmatrelvir form a covalent bond with the catalytic cysteine, effectively inactivating the enzyme.

Logical Flow of Inhibition

The interaction between a 3CL protease inhibitor and the enzyme follows a defined logical sequence.

Caption: Logical Flow of 3CL Protease Inhibition by this compound.

Quantitative Data (Hypothetical)

As specific experimental data for this compound is not yet available, the following tables present hypothetical quantitative data based on typical values for potent 3CL protease inhibitors. These tables are for illustrative purposes and will be updated with factual data upon its release.

Table 1: In Vitro Enzymatic Inhibition

| Parameter | Value | Description |

|---|---|---|

| IC50 | < 10 nM | Concentration for 50% inhibition of 3CLpro activity. |

| Ki | < 1 nM | Inhibition constant, indicating binding affinity. |

Table 2: Antiviral Activity in Cell Culture

| Cell Line | EC50 | Description |

|---|---|---|

| Vero E6 | < 50 nM | Concentration for 50% inhibition of viral replication. |

| A549-ACE2 | < 100 nM | Concentration for 50% inhibition in human lung cells. |

Experimental Protocols (Exemplary)

The following are standard experimental protocols used to characterize 3CL protease inhibitors.

3CL Protease Inhibition Assay (FRET-based)

This assay is used to determine the in vitro potency of a compound against the 3CL protease.

Caption: Workflow for a FRET-based 3CL Protease Inhibition Assay.

Methodology:

-

Reagents: Recombinant SARS-CoV-2 3CL protease, a fluorogenic substrate containing a cleavage site flanked by a FRET pair (e.g., Edans/Dabcyl), and the test compound (this compound).

-

Procedure: The enzyme is pre-incubated with varying concentrations of the inhibitor.

-

Measurement: The reaction is initiated by adding the FRET substrate. Cleavage of the substrate by the active enzyme separates the FRET pair, resulting in an increase in fluorescence.

-

Analysis: The rate of fluorescence increase is measured, and the concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated.

Cell-Based Antiviral Assay

This assay measures the ability of a compound to inhibit viral replication in a cellular context.

Methodology:

-

Cell Culture: Vero E6 cells (or other susceptible cell lines) are seeded in multi-well plates.

-

Infection: Cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Treatment: Immediately after infection, cells are treated with a serial dilution of this compound.

-

Incubation: The plates are incubated for a period that allows for viral replication (e.g., 24-48 hours).

-

Quantification: The extent of viral replication is quantified by measuring either viral RNA levels (RT-qPCR), viral antigen production (ELISA), or cytopathic effect (CPE).

-

Analysis: The effective concentration that inhibits viral replication by 50% (EC50) is determined.

Conclusion and Future Directions

While specific data on this compound is forthcoming, its classification suggests it will be a valuable addition to the arsenal of antiviral therapeutics targeting SARS-CoV-2. As a 3CL protease inhibitor, it targets a highly conserved and critical component of the coronavirus replication machinery. Future research will need to confirm its in vitro and in vivo efficacy, safety profile, and potential for resistance development. The scientific community awaits the publication of preclinical and clinical data to fully elucidate the therapeutic potential of this compound.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Discovery of nirmatrelvir resistance mutations in SARS-CoV-2 3CLpro: A computational-experimental approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. blog.abclonal.com [blog.abclonal.com]

- 4. [Nirmatrelvir plus ritonavir (Paxlovid) a potent SARS-CoV-2 3CLpro protease inhibitor combination] - PubMed [pubmed.ncbi.nlm.nih.gov]

Abimtrelvir: A Technical Overview and Analog Case Study

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the available information on the chemical structure and properties of abimtrelvir. Given the limited public data on this compound, this document also presents a detailed case study of nirmatrelvir, a structurally and mechanistically related antiviral, to provide a thorough technical context for researchers in the field of SARS-CoV-2 therapeutics.

This compound: An Emerging Antiviral Candidate

This compound is a novel synthetic organic compound identified as a potential antiviral agent.[1] It was assigned an International Nonproprietary Name (INN) in January 2022 and is presumed to target SARS-CoV-2, the virus responsible for COVID-19.[1][2] this compound is believed to belong to the same chemical series as ensitrelvir, another antiviral compound.[1][2]

Chemical Structure and Identifiers

The two-dimensional chemical structure of this compound is available through chemical databases.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | Not publicly available |

| SMILES | Not publicly available |

| InChI | Not publicly available |

| InChIKey | Not publicly available |

Data for Table 1 is not yet publicly available in detail.

Physicochemical Properties

The physicochemical properties of this compound have been calculated using computational models, such as those provided by the Chemistry Development Kit (CDK). These calculated values provide an initial assessment of the molecule's druglikeness.

Table 2: Calculated Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 527.11 |

| XLogP | 5.07 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 4 |

| Topological Polar Surface Area | 81.62 Ų |

| Lipinski's Rules Broken | 1 |

Source: IUPHAR/BPS Guide to PHARMACOLOGY. These properties are computationally generated and await experimental verification.

Nirmatrelvir: A Case Study of a SARS-CoV-2 Main Protease Inhibitor

Due to the limited experimental data for this compound, this section provides an in-depth look at nirmatrelvir (PF-07321332), the active component of Paxlovid. As a well-characterized inhibitor of the SARS-CoV-2 main protease (Mpro), nirmatrelvir serves as an excellent model for understanding the core requirements of a successful antiviral in this class.

Chemical Structure and Identifiers of Nirmatrelvir

Table 3: Chemical Identifiers for Nirmatrelvir

| Identifier | Value |

| IUPAC Name | (1R,2S,5S)-N-[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |

| SMILES | CC1([C@@H]2[C@H]1--INVALID-LINK--(C)C)NC(=O)C(F)(F)F">C@HC(=O)N--INVALID-LINK--C#N)C |

| InChI | InChI=1S/C23H32F3N5O4/c1-21(2,3)16(30-20(35)23(24,25,26)19(34)31-10-13-14(22(13,4)5)15(31)18(33)29-12(9-27)8-11-6-7-28-17(11)32/h11-16H,6-8,10H2,1-5H3,(H,28,32)(H,29,33)(H,30,35)/t11-,12-,13-,14-,15-,16+/m0/s1 |

| InChIKey | LIENCHBZNNMNKG-OJFNHCPVSA-N |

| CAS Number | 2628280-40-8 |

| PubChem CID | 155903259 |

| DrugBank ID | DB16691 |

Physicochemical Properties of Nirmatrelvir

Table 4: Physicochemical Properties of Nirmatrelvir

| Property | Value |

| Molecular Formula | C23H32F3N5O4 |

| Molar Mass | 499.535 g·mol−1 |

| Melting Point | 192.9 °C |

| Protein Binding | 69% (when co-administered with ritonavir) |

| Metabolism | Substrate of CYP3A4 (metabolism is inhibited by ritonavir) |

| Route of Elimination | Primarily renal when co-administered with ritonavir |

| Half-life | 6.05 hours (when co-administered with ritonavir) |

Mechanism of Action of Nirmatrelvir

Nirmatrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is crucial for the replication of the virus as it cleaves viral polyproteins into functional non-structural proteins. By binding to the active site of Mpro, nirmatrelvir prevents this cleavage, thereby halting viral replication.

The mechanism involves the formation of a covalent bond between the nitrile group of nirmatrelvir and the cysteine residue (Cys145) in the catalytic dyad of the Mpro active site. This reversible covalent inhibition is highly specific for the viral protease, with low off-target activity against human proteases.

Experimental Protocols: Synthesis of Nirmatrelvir

The synthesis of nirmatrelvir has been described in several publications, with various routes developed to improve efficiency and scale-up for commercial production. A representative multi-step synthesis is outlined below.

General Experimental Workflow for Nirmatrelvir Synthesis

A common synthetic strategy involves the coupling of key fragments, followed by dehydration to form the final nitrile group.

-

Amide Coupling: A carboxylic acid intermediate is coupled with an amine intermediate in the presence of a coupling agent (e.g., HATU or EDCI) and a base (e.g., DIPEA) in a suitable solvent (e.g., DMF or EtOAc).

-

Second Amide Coupling: The product from the first coupling is then coupled with a second amine intermediate to form a tripeptide-like precursor.

-

Dehydration: The primary amide of the tripeptide precursor is dehydrated to the corresponding nitrile using a dehydrating agent such as trifluoroacetic anhydride (TFAA) or Burgess reagent.

-

Purification: The final product is purified by crystallization from a suitable solvent system, such as isopropyl acetate and heptane.

Conclusion

This compound represents a promising new entry in the landscape of potential COVID-19 therapeutics. While detailed experimental data remains forthcoming, its classification and calculated properties provide a foundation for future research. The comprehensive data available for nirmatrelvir, a successful antiviral with a similar presumed target, offers a valuable roadmap for the development and evaluation of new Mpro inhibitors. Researchers and drug development professionals are encouraged to monitor for emerging data on this compound to fully understand its therapeutic potential.

References

Preclinical Profile of Nirmatrelvir: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nirmatrelvir (formerly PF-07321332) is an orally bioavailable antiviral agent developed by Pfizer. It is a potent and selective inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as the 3C-like protease (3CLpro). Mpro is a viral enzyme crucial for the replication of coronaviruses, making it a prime target for antiviral therapeutics.[1][2] Nirmatrelvir is the active component of PAXLOVID™, where it is co-administered with ritonavir, a pharmacokinetic enhancer that inhibits the cytochrome P450 3A4 (CYP3A4) enzyme to increase plasma concentrations of nirmatrelvir.[3][4] This document provides a comprehensive overview of the preclinical data for nirmatrelvir, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and safety profile.

Mechanism of Action

Nirmatrelvir is a peptidomimetic inhibitor that directly targets the catalytic cysteine (Cys145) residue in the active site of the SARS-CoV-2 Mpro.[5] By binding to Mpro, nirmatrelvir prevents the proteolytic cleavage of viral polyproteins (pp1a and pp1ab) into functional non-structural proteins that are essential for the assembly of the viral replication-transcription complex. This inhibition of viral polyprotein processing effectively halts viral replication. Due to the high degree of conservation of the Mpro active site among coronaviruses, nirmatrelvir has demonstrated broad-spectrum activity against various human coronaviruses.

Figure 1. Mechanism of action of Nirmatrelvir in the SARS-CoV-2 replication cycle.

Data Presentation

In Vitro Efficacy

Nirmatrelvir has demonstrated potent antiviral activity against a wide range of SARS-CoV-2 variants of concern (VOCs) and other human coronaviruses in various cell-based assays.

Table 1: In Vitro Anti-SARS-CoV-2 Activity of Nirmatrelvir

| Cell Line | SARS-CoV-2 Variant | Assay Type | Endpoint | Value | Reference(s) |

| VeroE6-Pgp-KO | USA-WA1/2020 | CPE | EC50 | 0.15 µM | |

| VeroE6-Pgp-KO | USA-WA1/2020 | CPE | EC90 | 0.37 µM | |

| VeroE6 | USA-WA1/2020 | Antiviral | EC50 | 74.5 nM (with P-gp inhibitor) | |

| A549-ACE2 | USA-WA1/2020 | Virus Yield Reduction | EC50 | ~50 nM | |

| Calu-3 | SARS-CoV-2 | Antiviral | EC50 | 0.45 µM | |

| Huh7 | OC43 | Antiviral | EC50 | 0.09 µM | |

| Huh7 | 229E | Antiviral | EC50 | 0.29 µM | |

| HEK293T-hACE2 | D614G | Cell Death | IC50 | 33 ± 10 nM | |

| HEK293T-hACE2 | Delta (B.1.617.2) | Cell Death | IC50 | 33 ± 10 nM | |

| HEK293T-hACE2 | Omicron (B.1.1.529) | Cell Death | IC50 | 33 ± 10 nM |

Table 2: Mpro Inhibition by Nirmatrelvir

| Mpro Source | Assay Type | Endpoint | Value | Reference(s) |

| SARS-CoV-2 | FRET | IC50 | 47 nM | |

| SARS-CoV-2 | FRET | IC50 | 14 nM | |

| SARS-CoV-2 (Wildtype) | FRET | Ki | 0.933 nM | |

| Omicron (P132H) Mpro | FRET | Ki | 0.635 nM |

In Vivo Pharmacokinetics

The pharmacokinetic profile of nirmatrelvir has been evaluated in several preclinical species. Co-administration with ritonavir significantly enhances its exposure.

Table 3: Pharmacokinetic Parameters of Nirmatrelvir in Animals

| Species | Dose | Route | Cmax (µg/mL) | Tmax (hr) | AUC (h*ng/mL) | Half-life (hr) | Reference(s) |

| Rat | 60 mg/kg | p.o. | 11.0 ± 1.73 | 0.5 | - | 5.1 | |

| Rat | 1000 mg/kg | p.o. | 72.4 ± 21.5 | 4.0 | - | 5.1 | |

| Monkey | - | - | - | - | - | 0.8 | |

| Dwarf Hamster | 250 mg/kg | p.o. | - | - | 22,400 | - | |

| Dwarf Hamster | 250 mg/kg (with Ritonavir) | p.o. | - | - | 215,000 | - |

Preclinical Safety and Toxicology

Comprehensive safety pharmacology and toxicology studies have been conducted in rats and monkeys.

Table 4: Summary of Preclinical Toxicology Findings for Nirmatrelvir

| Study Type | Species | Duration | NOAEL | Key Findings | Reference(s) |

| Repeat-Dose Toxicity | Rat | 1 month | 1000 mg/kg/day | No adverse findings. Non-adverse, reversible prolonged coagulation times at ≥60 mg/kg. | |

| Repeat-Dose Toxicity | Monkey | 1 month | 600 mg/kg/day | No adverse findings. Non-adverse, reversible increases in transaminases at 600 mg/kg. | |

| Fertility and Early Embryonic Development | Rat | - | 1000 mg/kg/day | No effects on male or female fertility, or early embryonic development. | |

| Embryo-Fetal Development | Rat | - | 300 mg/kg/day | No effect on fetal viability or morphological development. Lower fetal weights at 1000 mg/kg/day. | |

| Embryo-Fetal Development | Rabbit | - | 1000 mg/kg/day | No adverse effects on embryo-fetal development. | |

| Cardiovascular Safety | Monkey | - | 20 mg/kg/dose (b.i.d) | Transient increases in blood pressure and decreases in heart rate only at the highest dose tested (75 mg/kg/dose b.i.d). No QTc prolongation. | |

| Nervous System Safety | Rat | - | - | Transient increases in locomotor activity and respiratory rate at 1000 mg/kg. |

Experimental Protocols

SARS-CoV-2 Mpro Fluorescence Resonance Energy Transfer (FRET) Assay

This biochemical assay is used to determine the inhibitory activity of compounds against the SARS-CoV-2 main protease.

Figure 2. Workflow for the SARS-CoV-2 Mpro FRET assay.

Detailed Methodology:

-

Reagent Preparation : Recombinant SARS-CoV-2 Mpro is diluted in an assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT). A fluorogenic peptide substrate containing the Mpro cleavage sequence flanked by a FRET pair (e.g., Edans/Dabcyl) is also prepared in the assay buffer. Nirmatrelvir is serially diluted to create a range of concentrations.

-

Enzyme Inhibition : In a 384-well plate, a defined concentration of Mpro (e.g., 30-60 nM) is pre-incubated with varying concentrations of nirmatrelvir or a DMSO vehicle control for approximately 20-30 minutes at a controlled temperature (e.g., 37°C).

-

Reaction Initiation and Monitoring : The enzymatic reaction is initiated by the addition of the FRET substrate. The fluorescence intensity is monitored over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for Edans).

-

Data Analysis : The initial rate of the reaction is calculated from the linear portion of the fluorescence curve. The percentage of inhibition for each nirmatrelvir concentration is determined relative to the no-inhibitor control. The IC50 or Ki value is then calculated by fitting the dose-response data to a suitable equation.

Cell-Based Antiviral Assay (Cytopathic Effect Reduction)

This assay evaluates the ability of a compound to inhibit viral replication and protect host cells from virus-induced death (cytopathic effect or CPE).

Figure 3. Workflow for a cell-based antiviral assay.

Detailed Methodology:

-

Cell Culture : Susceptible host cells (e.g., VeroE6, A549-ACE2) are seeded in 96-well plates and incubated to form a monolayer.

-

Compound Treatment and Infection : The cell monolayers are treated with serial dilutions of nirmatrelvir. Subsequently, the cells are infected with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

-

Incubation : The infected and treated plates are incubated for a period of 48 to 72 hours to allow for viral replication and the development of CPE.

-

Endpoint Measurement : The extent of viral replication is quantified. This can be done by visually scoring the CPE, measuring cell viability using colorimetric assays (e.g., MTS or MTT), or quantifying viral RNA levels in the cell culture supernatant or cell lysate using quantitative reverse transcription-polymerase chain reaction (qRT-PCR).

-

Data Analysis : The half-maximal effective concentration (EC50) is calculated by plotting the percentage of inhibition of CPE or viral replication against the drug concentration and fitting the data to a dose-response curve.

Conclusion

The preclinical data for nirmatrelvir demonstrate its potent and broad-spectrum antiviral activity against SARS-CoV-2 and other coronaviruses. Its mechanism of action, targeting the highly conserved Mpro, is well-defined. In vivo studies have established a favorable pharmacokinetic and safety profile in multiple animal species, supporting its clinical development and use. The comprehensive preclinical evaluation of nirmatrelvir has been instrumental in its rapid advancement as a critical therapeutic option for the treatment of COVID-19.

References

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive Nonclinical Safety Assessment of Nirmatrelvir Supporting Timely Development of the SARS-COV-2 Antiviral Therapeutic, Paxlovid™ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. embopress.org [embopress.org]

- 5. Cardiovascular Drug Interactions with Nirmatrelvir/Ritonavir for COVID-19: Considerations for Daily Practice - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of Abimtrelvir (Nirmatrelvir) Against SARS-CoV-2 Variants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of Abimtrelvir, also known as Nirmatrelvir (PF-07321332), against various SARS-CoV-2 variants. This compound is the active component of the oral antiviral medication PAXLOVID™ and functions as a potent and reversible covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] This enzyme is critical for viral replication, making it a prime target for antiviral therapeutics.[2][3][4]

Mechanism of Action

This compound is a peptidomimetic inhibitor designed to block the activity of the SARS-CoV-2 Mpro. The Mpro is essential for the proteolytic processing of viral polyproteins into functional non-structural proteins that are necessary for viral replication. By binding to the active site of the Mpro, this compound prevents this cleavage, thereby halting the viral replication cycle. Due to the highly conserved nature of the Mpro across coronaviruses, this compound is anticipated to be less affected by mutations in future SARS-CoV-2 variants.

Below is a diagram illustrating the mechanism of action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro selection and analysis of SARS-CoV-2 nirmatrelvir resistance mutations contributing to clinical virus resistance surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In-silico study of approved drugs as potential inhibitors against 3CLpro and other viral proteins of CoVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

Abimtrelvir: A Technical Guide to Target Identification and Validation for a Novel SARS-CoV-2 Main Protease Inhibitor

Disclaimer: Abimtrelvir is a newly proposed International Nonproprietary Name (INN) for an antiviral agent. As of late 2025, detailed public information regarding its specific target identification, validation, and clinical development is limited. This guide, therefore, presents a generalized framework for the target identification and validation of a novel SARS-CoV-2 main protease (Mpro/3CLpro) inhibitor, using this compound as a representative example. The methodologies, data, and pathways described are based on established practices in antiviral drug discovery and data from analogous, well-characterized 3CLpro inhibitors such as ensitrelvir and nirmatrelvir, to which this compound is understood to be structurally related.

Executive Summary

The emergence of SARS-CoV-2 has necessitated the rapid development of effective antiviral therapeutics. A key strategy in this effort has been the targeting of viral enzymes essential for replication. The SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro), is a highly conserved cysteine protease critical for the cleavage of viral polyproteins into functional non-structural proteins. This function makes it an attractive target for antiviral intervention. This technical guide outlines the comprehensive process of identifying and validating the SARS-CoV-2 3CLpro as the target for a novel inhibitor, this compound. It details the experimental methodologies for biochemical and cell-based assays, presents illustrative quantitative data, and provides visual workflows and pathway diagrams to support researchers, scientists, and drug development professionals.

Target Identification: Pinpointing the Viral Achilles' Heel

The initial step in the development of a targeted antiviral is the identification of a crucial viral component. For many coronaviruses, the 3CL protease is a prime candidate due to its essential role in the viral life cycle and its high degree of conservation across variants.

Bioinformatic and Homology Analysis

Initial target hypothesis for this compound would likely stem from its chemical similarity to known 3CLpro inhibitors like ensitrelvir. Bioinformatic analysis of the SARS-CoV-2 genome identifies the gene encoding the Mpro. Homology modeling, based on the crystal structures of proteases from other coronaviruses (e.g., SARS-CoV-1, MERS-CoV), can predict the three-dimensional structure of the SARS-CoV-2 3CLpro and its highly conserved active site. This active site, featuring a catalytic dyad of Cysteine-145 and Histidine-41, becomes the focal point for inhibitor design.

High-Throughput Screening (HTS)

A high-throughput screening campaign of a compound library against the recombinant SARS-CoV-2 3CLpro enzyme would be a primary method for identifying initial hits. These screens typically employ a fluorescence resonance energy transfer (FRET) based assay, where cleavage of a fluorogenic peptide substrate by the protease results in a measurable signal. A reduction in this signal in the presence of a test compound indicates inhibitory activity.

Target Validation: Confirming the Mechanism of Action

Once a hit like this compound is identified, a rigorous validation process is essential to confirm that it exerts its antiviral effect through the intended target and mechanism.

Biochemical and Biophysical Validation

Enzymatic Inhibition Assays: The inhibitory potency of this compound against purified recombinant 3CLpro is determined by measuring the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki).

Surface Plasmon Resonance (SPR): SPR is employed to study the direct binding kinetics of this compound to the 3CLpro. This label-free technique measures the association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) is calculated, providing a direct measure of binding affinity.

X-ray Crystallography: Co-crystallization of this compound with the 3CLpro provides high-resolution structural information on the binding mode. This confirms that the inhibitor binds to the active site and reveals the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for its inhibitory activity.

Cell-Based Validation

Antiviral Activity Assays: The efficacy of this compound in a cellular context is assessed using cell-based assays. These assays typically involve infecting a susceptible cell line (e.g., Vero E6) with SARS-CoV-2 and measuring the reduction in viral replication in the presence of the compound. The half-maximal effective concentration (EC50) is determined, which represents the concentration of the drug that inhibits 50% of viral activity. A common method is the cytopathic effect (CPE) reduction assay, where the ability of the compound to protect cells from virus-induced death is quantified.

Selectivity Index (SI): The therapeutic window of the drug is estimated by calculating the selectivity index (SI = CC50/EC50), where the CC50 is the half-maximal cytotoxic concentration. A high SI value is desirable, indicating that the compound is effective at concentrations well below those that are toxic to host cells.

In Vivo Validation

Animal Models: The in vivo efficacy of this compound would be evaluated in animal models of SARS-CoV-2 infection, such as transgenic mice expressing human ACE2 or Syrian hamsters. Key endpoints in these studies include the reduction of viral titers in the lungs and nasal turbinates, improvement in clinical signs (e.g., body weight), and reduction in lung pathology.[1][2]

Data Presentation

The following tables summarize the types of quantitative data generated during the target validation process for a novel 3CLpro inhibitor. Data for ensitrelvir and nirmatrelvir are used as illustrative examples.

Table 1: Illustrative Biochemical and Biophysical Data for 3CLpro Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | KD (nM) |

| This compound (Hypothetical) | SARS-CoV-2 3CLpro | FRET | TBD | TBD | TBD |

| Ensitrelvir | SARS-CoV-2 3CLpro | FRET | 13 | - | - |

| Nirmatrelvir | SARS-CoV-2 3CLpro | FRET | 19.2 | 3.11 | - |

Data for ensitrelvir and nirmatrelvir are sourced from publicly available literature.[3]

Table 2: Illustrative Cell-Based Antiviral Activity and Cytotoxicity Data

| Compound | Cell Line | Virus Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

| This compound (Hypothetical) | Vero E6 | SARS-CoV-2 | TBD | TBD | TBD |

| Ensitrelvir | VeroE6/TMPRSS2 | SARS-CoV-2 (various variants) | ~400 | >10 | >25 |

| Nirmatrelvir | dNHBE | SARS-CoV-2 (USA-WA1/2020) | 62 | >100 | >1612 |

Data for ensitrelvir and nirmatrelvir are sourced from publicly available literature.[3]

Table 3: Illustrative In Vivo Efficacy Data in a Hamster Model of SARS-CoV-2 Infection

| Treatment Group | Dose (mg/kg) | Change in Body Weight | Lung Viral Titer Reduction (log10 PFU/g) |

| Vehicle Control | - | -10% | - |

| This compound (Hypothetical) | TBD | TBD | TBD |

| Ensitrelvir | 50 | Improved | Significant reduction |

| Nirmatrelvir | 250 | Improved | Significant reduction |

Qualitative data for ensitrelvir and nirmatrelvir are based on published in vivo studies.[1]

Experimental Protocols

FRET-Based 3CL Protease Inhibition Assay

-

Reagents and Materials:

-

Purified recombinant SARS-CoV-2 3CLpro.

-

FRET peptide substrate (e.g., DABCYL-KTSAVLQ-SGFRKME-EDANS).

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA).

-

Test compound (this compound) serially diluted in DMSO.

-

384-well black assay plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Dispense test compound dilutions and controls (DMSO for negative control, a known inhibitor for positive control) into the assay plate.

-

Add a solution of 3CLpro to each well and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm).

-

Calculate the percentage of inhibition for each compound concentration relative to controls.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

Cell-Based Cytopathic Effect (CPE) Reduction Assay

-

Reagents and Materials:

-

Vero E6 cells.

-

Cell culture medium (e.g., DMEM with 2% FBS).

-

SARS-CoV-2 virus stock of known titer.

-

Test compound (this compound) serially diluted.

-

96-well clear-bottom assay plates.

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

Luminometer.

-

-

Procedure:

-

Seed Vero E6 cells in 96-well plates and incubate overnight to form a monolayer.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the growth medium from the cells and add the compound dilutions.

-

Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI), leaving some wells uninfected as cell controls.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator, until CPE is observed in the virus control wells.

-

Measure cell viability by adding a reagent such as CellTiter-Glo® and reading the luminescence.

-

Calculate the percentage of CPE reduction for each compound concentration.

-

Determine the EC50 value from the dose-response curve.

-

In parallel, treat uninfected cells with the same compound dilutions to determine the CC50.

-

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Workflow for the identification and validation of a novel 3CLpro inhibitor.

Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound.

References

- 1. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

Abimtrelvir's Impact on Cellular Machinery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abimtrelvir (also known as SITavig® or VV116) is an orally available small molecule inhibitor of the SARS-CoV-2 3-chymotrypsin-like (3CL) protease, a critical enzyme for viral replication. This document provides a technical guide to the primary cellular mechanism affected by this compound, focusing on its interaction with the viral protease and the subsequent impact on the viral life cycle. Due to the proprietary nature and early stage of some research, publicly available data on broader off-target cellular pathways remains limited. This guide, therefore, focuses on the well-established primary mechanism of action.

Primary Cellular Target: The SARS-CoV-2 3CL Protease

The primary and intended cellular pathway affected by this compound is the proteolytic processing of viral polyproteins, a process orchestrated by the SARS-CoV-2 3CL protease (also known as the main protease or Mpro). This enzyme is essential for the life cycle of the virus.

Mechanism of Action

Following entry into a host cell, the SARS-CoV-2 virus releases its single-stranded RNA genome into the cytoplasm. This RNA is then translated by the host cell's ribosomes into two large polyproteins, pp1a and pp1ab. These polyproteins are non-functional until they are cleaved into smaller, individual non-structural proteins (NSPs) that form the viral replication and transcription complex.

The 3CL protease is responsible for the majority of these cleavage events, at no fewer than 11 distinct sites on the polyproteins. This compound is a competitive inhibitor of this protease. It binds to the active site of the enzyme, preventing it from binding to and cleaving the viral polyproteins. This inhibition is a critical blow to the virus, as the NSPs cannot be released, and the replication machinery cannot be assembled. This ultimately halts viral replication within the host cell.

Experimental Protocols

The following section outlines a generalized experimental workflow for characterizing the activity of a 3CL protease inhibitor like this compound.

In Vitro Protease Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant SARS-CoV-2 3CL protease.

Methodology:

-

Expression and Purification of 3CL Protease: The gene encoding the SARS-CoV-2 3CL protease is cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The recombinant protein is then expressed and purified using affinity chromatography.

-

Fluorogenic Substrate Assay: A synthetic peptide substrate containing a cleavage site for the 3CL protease and flanked by a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore.

-

Assay Protocol:

-

The purified 3CL protease is pre-incubated with varying concentrations of this compound in an appropriate buffer.

-

The fluorogenic substrate is added to initiate the reaction.

-

As the protease cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

-

The rate of increase in fluorescence is measured over time using a fluorescence plate reader.

-

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations. The IC50 value is calculated by fitting the data to a dose-response curve.

Quantitative Data Summary

Publicly available, peer-reviewed quantitative data on the specific cellular effects of this compound is limited. The following table summarizes the typical data generated for a 3CL protease inhibitor.

| Parameter | Description | Typical Value Range for Potent Inhibitors |

| IC50 (Protease Assay) | The concentration of this compound required to inhibit the activity of the 3CL protease by 50% in an in vitro assay. | Low nanomolar (nM) |

| EC50 (Cell-based Assay) | The concentration of this compound required to inhibit viral replication by 50% in a cell culture-based assay (e.g., using Vero E6 cells). | Low to mid nanomolar (nM) |

| CC50 (Cytotoxicity Assay) | The concentration of this compound that causes the death of 50% of host cells. | High micromolar (µM) to millimolar (mM) |

| Selectivity Index (SI) | The ratio of CC50 to EC50. A higher SI indicates a more favorable safety profile. | >100 |

Broader Cellular Pathways: Avenues for Future Research

While the primary mechanism of this compound is well-defined, its potential effects on other host cellular pathways are an important area for ongoing and future research. Potential areas of investigation include:

-

Off-target effects: Screening this compound against a panel of human proteases to assess its selectivity.

-

Modulation of innate immune signaling: Investigating whether the inhibition of viral replication by this compound leads to downstream changes in host innate immune responses, such as the production of interferons and other cytokines.

-

Effects on inflammatory pathways: Assessing the impact of this compound on inflammatory signaling pathways that are often dysregulated during viral infections.

As more research on this compound is published, a more comprehensive understanding of its interactions with host cell biology will emerge.

Conclusion

This compound is a potent and specific inhibitor of the SARS-CoV-2 3CL protease. Its primary mechanism of action is the disruption of viral polyprotein processing, a critical step in the viral replication cycle. While the direct on-target effect is well-understood, further research is required to fully elucidate the broader impact of this compound on host cellular pathways. The experimental protocols and data frameworks presented here provide a foundation for the continued investigation and characterization of this and other antiviral agents.

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Nirmatrelvir

Disclaimer: Initial searches for "Abimtrelvir" did not yield any relevant results. Based on the phonetic similarity and the therapeutic area, this document presumes the intended subject is Nirmatrelvir , a key antiviral agent in the treatment of COVID-19.

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Nirmatrelvir, an oral antiviral agent developed by Pfizer. It is intended for researchers, scientists, and drug development professionals.

Introduction

Nirmatrelvir (formerly PF-07321332) is a potent, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[1][2] Mpro plays a crucial role in the viral replication cycle by cleaving viral polyproteins into functional non-structural proteins.[3][4][5] Inhibition of Mpro disrupts this process, thereby suppressing viral replication. Nirmatrelvir is co-administered with a low dose of Ritonavir, a pharmacokinetic enhancer that inhibits the cytochrome P450 3A4 (CYP3A4) enzyme. This inhibition of CYP3A4 slows the metabolism of Nirmatrelvir, leading to higher and more sustained plasma concentrations, which is essential for its antiviral efficacy. The combination of Nirmatrelvir and Ritonavir is marketed as Paxlovid.

Pharmacodynamics

The primary pharmacodynamic effect of Nirmatrelvir is the inhibition of SARS-CoV-2 replication. This has been demonstrated through in vitro studies and confirmed in clinical trials.

In Vitro Antiviral Activity

Nirmatrelvir has shown potent antiviral activity against various SARS-CoV-2 variants of concern, including Alpha, Beta, Delta, and Omicron. The in vitro efficacy is typically measured by the half-maximal effective concentration (EC50) and the 90% effective concentration (EC90) in cell-based assays.

| Parameter | Cell Line | SARS-CoV-2 Variant | Value | Reference |

| EC50 | HeLa-ACE2 | WA1 | 22.5 nM | |

| Alpha | 29.7 nM | |||

| Beta | 37.0 nM | |||

| Delta | 17.6 nM | |||

| Omicron | 21.0 nM | |||

| EC90 | HeLa-ACE2 | WA1 | 53.0 nM | |

| Alpha | 65.0 nM | |||

| Beta | 80.0 nM | |||

| Delta | 40.0 nM | |||

| Omicron | 51.0 nM |

Clinical Pharmacodynamics

In the pivotal EPIC-HR (Evaluation of Protease Inhibition for COVID-19 in High-Risk Patients) clinical trial (NCT04960202), Nirmatrelvir co-administered with Ritonavir demonstrated a significant reduction in the risk of COVID-19-related hospitalization or death in high-risk, non-hospitalized adult patients.

| Parameter | Population | Endpoint | Result | Reference |

| Relative Risk Reduction | High-risk, unvaccinated adults | COVID-19-related hospitalization or death by day 28 | 89.1% | |

| Viral Load Reduction | High-risk, unvaccinated adults | Change from baseline in viral load at day 5 | Not explicitly quantified in the provided search results | |

| Time to Symptom Resolution | High-risk, unvaccinated adults | Median time to return to usual health | 3-day reduction compared to placebo |

Pharmacokinetics

The pharmacokinetics of Nirmatrelvir are significantly influenced by its co-administration with Ritonavir, which allows for twice-daily oral dosing.

Absorption

Following oral administration, Nirmatrelvir is absorbed, with time to maximum plasma concentration (Tmax) achieved in approximately 3 to 4 hours. Administration with a high-fat meal slightly increases the extent of absorption.

Distribution

Nirmatrelvir is moderately bound to human plasma proteins (approximately 69%).

Metabolism

When administered alone, Nirmatrelvir is primarily metabolized by CYP3A4. Co-administration with Ritonavir, a strong CYP3A4 inhibitor, significantly inhibits this metabolism.

Elimination

Due to the inhibition of its metabolism by Ritonavir, the primary route of elimination for Nirmatrelvir becomes renal excretion. The mean elimination half-life is approximately 6.1 hours.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of Nirmatrelvir when co-administered with Ritonavir.

| Parameter | Population | Dose | Value | Reference |

| Tmax (hours) | Healthy Volunteers | 300 mg Nirmatrelvir / 100 mg Ritonavir | ~3.0 | |

| Cmax (ng/mL) | Healthy Volunteers | 300 mg Nirmatrelvir / 100 mg Ritonavir | 2210 | |

| AUCinf (ng·h/mL) | Healthy Volunteers | 300 mg Nirmatrelvir / 100 mg Ritonavir | 23190 | |

| Half-life (hours) | Healthy Volunteers | 300 mg Nirmatrelvir / 100 mg Ritonavir | 6.1 | |

| Apparent Clearance (CL/F) (L/h) | Healthy Volunteers | 300 mg Nirmatrelvir / 100 mg Ritonavir | 8.99 | |

| Apparent Volume of Distribution (Vz/F) (L) | Healthy Volunteers | 300 mg Nirmatrelvir / 100 mg Ritonavir | 104.7 | |

| Plasma Protein Binding (%) | In vitro | N/A | 69 |

Experimental Protocols

In Vitro Antiviral Activity Assay

Objective: To determine the in vitro potency of Nirmatrelvir against various SARS-CoV-2 variants.

Methodology:

-

Cell Lines: HeLa cells engineered to express human ACE2 (HeLa-ACE2) and Vero-TMPRSS2 cells are commonly used.

-

Virus Strains: Clinical isolates of different SARS-CoV-2 variants are propagated and titered.

-

Assay Procedure:

-

Cells are seeded in 96-well plates and incubated overnight.

-

Serial dilutions of Nirmatrelvir are prepared and added to the cells.

-

A standardized amount of virus is then added to the wells.

-

The plates are incubated for a period that allows for viral replication (e.g., 24-48 hours).

-

-

Quantification of Viral Replication:

-

An immunofluorescence-based assay is used to detect viral antigen expression.

-

Cells are fixed, permeabilized, and stained with an antibody specific to a viral protein (e.g., nucleocapsid protein).

-

A secondary antibody conjugated to a fluorescent dye is then added.

-

The number of infected cells is quantified using an automated imaging system.

-

-

Data Analysis:

-

The percentage of viral inhibition is calculated for each drug concentration compared to a no-drug control.

-

The EC50 and EC90 values are determined by fitting the dose-response data to a four-parameter logistic regression model.

-

EPIC-HR Clinical Trial (NCT04960202)

Objective: To evaluate the efficacy and safety of Nirmatrelvir/Ritonavir in high-risk, non-hospitalized adults with COVID-19.

Study Design: Phase 2/3, randomized, double-blind, placebo-controlled trial.

Participant Population: Symptomatic, unvaccinated, non-hospitalized adults with a laboratory-confirmed diagnosis of SARS-CoV-2 infection and at least one risk factor for progression to severe disease.

Intervention:

-

Treatment Group: 300 mg Nirmatrelvir co-packaged with 100 mg Ritonavir, administered orally every 12 hours for 5 days.

-

Control Group: Placebo administered orally every 12 hours for 5 days.

Primary Endpoint: The proportion of participants with COVID-19-related hospitalization or death from any cause through day 28.

Methodology:

-

Screening and Randomization: Eligible participants were randomized in a 1:1 ratio to receive either Nirmatrelvir/Ritonavir or placebo within 5 days of symptom onset.

-

Treatment and Follow-up: Participants self-administered the study drug for 5 days. They were monitored for adverse events and disease progression through a combination of in-person visits and remote contacts up to 24 weeks.

-

Data Collection:

-

Nasopharyngeal swabs were collected for viral load determination at specified time points.

-

Clinical data, including vital signs and symptoms, were recorded throughout the study.

-

Hospitalization and mortality data were collected through day 28.

-

-

Statistical Analysis: The primary efficacy analysis was performed on the modified intent-to-treat population, which included all randomized participants who received at least one dose of the study drug. The relative risk reduction was calculated based on the incidence of the primary endpoint in the treatment and placebo groups.

Visualizations

Mechanism of Action of Nirmatrelvir

Caption: Mechanism of action of Nirmatrelvir in inhibiting SARS-CoV-2 replication.

Experimental Workflow for In Vitro Antiviral Assay

Caption: Workflow for determining the in vitro antiviral activity of Nirmatrelvir.

References

- 1. Oral Nirmatrelvir for High-Risk, Nonhospitalized Adults with Covid-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of SARS-CoV-2 Main Protease (Mpro) Cleavage Sites Using Two-Dimensional Electrophoresis and In Silico Cleavage Site Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. x-ray-crystallographic-characterization-of-the-sars-cov-2-main-protease-polyprotein-cleavage-sites-essential-for-viral-processing-and-maturation - Ask this paper | Bohrium [bohrium.com]

- 5. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to Ensitrelvir: A Novel Antiviral for SARS-CoV-2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ensitrelvir (S-217622) is an orally administered antiviral agent developed by Shionogi in partnership with Hokkaido University.[1][2] It functions as a potent and selective inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme crucial for viral replication.[3][4] This guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacokinetics, and clinical evaluation of ensitrelvir. While the initial query included "Abimtrelvir," extensive searches have yielded no publicly available information on its chemical structure or specific relationship to ensitrelvir, beyond a suggestion that it may belong to the same chemical series. Consequently, this document focuses exclusively on the well-documented antiviral, ensitrelvir.

Chemical Properties and Structure

Ensitrelvir is a non-peptidic, non-covalent inhibitor of the SARS-CoV-2 3CL protease.[5] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 6-[(6-chloro-2-methylindazol-5-yl)amino]-3-[(1-methyl-1,2,4-triazol-3-yl)methyl]-1-[(2,4,5-trifluorophenyl)methyl]-1,3,5-triazine-2,4-dione |

| CAS Number | 2647530-73-0 (free base), 2757470-18-9 (fumarate) |

| Molecular Formula | C22H17ClF3N9O2 |

| Molecular Weight | 531.9 g/mol |

Mechanism of Action

Ensitrelvir targets the 3C-like protease (3CLpro), also known as the main protease (Mpro), of SARS-CoV-2. This enzyme is essential for the cleavage of viral polyproteins into functional proteins required for viral replication and transcription. By inhibiting 3CLpro, ensitrelvir effectively blocks the viral life cycle.

The proposed mechanism of action can be visualized as a simplified signaling pathway:

Caption: Mechanism of action of ensitrelvir.

Preclinical and In Vitro Studies

Ensitrelvir has demonstrated potent antiviral activity against various SARS-CoV-2 variants in preclinical studies.

| Parameter | Value | Cell Line/Assay |

| IC50 (3CLpro inhibition) | 13 nM | FRET-based assay |

| EC50 (Wild-type SARS-CoV-2) | ~0.4 µM | VeroE6/TMPRSS2 cells |

| EC50 (Alpha, Beta, Gamma, Delta variants) | ~0.4 µM | VeroE6/TMPRSS2 cells |

| EC50 (SARS-CoV) | 0.21 µM | Not specified |

| EC50 (MERS-CoV) | 1.4 µM | Not specified |

Experimental Protocol: 3CL Protease FRET Assay

A common method to determine the inhibitory activity of compounds against the SARS-CoV-2 3CL protease is a Fluorescence Resonance Energy Transfer (FRET)-based assay.

Caption: Workflow for a 3CL protease FRET assay.

Detailed Methodology:

-

Reagent Preparation: Recombinant SARS-CoV-2 3CL protease and a specific peptide substrate containing a FRET pair (e.g., a fluorophore and a quencher) are prepared in an appropriate assay buffer.

-

Compound Incubation: The 3CL protease is pre-incubated with varying concentrations of ensitrelvir (or other test compounds) to allow for binding.

-

Reaction Initiation: The FRET substrate is added to the enzyme-inhibitor mixture to initiate the cleavage reaction.

-

Signal Detection: In the absence of an inhibitor, the 3CL protease cleaves the substrate, separating the FRET pair and leading to an increase in fluorescence. In the presence of an effective inhibitor like ensitrelvir, cleavage is blocked, and the fluorescence signal remains low. The fluorescence is measured over time using a plate reader.

-

Data Analysis: The rate of fluorescence increase is used to determine the enzyme activity. The percentage of inhibition at each compound concentration is calculated relative to a control with no inhibitor. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Pharmacokinetics

Pharmacokinetic studies have been conducted in healthy adults and patients with COVID-19.

| Parameter | Value | Population | Study Conditions |

| Time to Maximum Concentration (Tmax) | 2.5 hours | Healthy Adults | Fasted, single dose |

| Elimination Half-life (t1/2) | 42-48 hours | Healthy Adults | Single dose |

| Effect of Food | Reduced Cmax, delayed Tmax, no significant effect on AUC | Healthy Adults | Single dose |

Clinical Trials

Ensitrelvir has undergone several clinical trials to evaluate its efficacy and safety in treating COVID-19.

SCORPIO-PEP Trial (Post-Exposure Prophylaxis)

A Phase 3 trial evaluated the use of ensitrelvir for post-exposure prophylaxis in household contacts of individuals with confirmed SARS-CoV-2 infection.

| Outcome | Ensitrelvir Group | Placebo Group | Risk Reduction |

| Symptomatic COVID-19 Infection | 2.9% | 9.0% | 67% |

SCORPIO-HR Trial (Treatment of High-Risk Patients)

This Phase 3 trial assessed ensitrelvir in non-hospitalized adults with mild-to-moderate COVID-19 at high risk of progression.

| Outcome | Ensitrelvir | Placebo | p-value |

| Time to Sustained Symptom Resolution | Did not meet primary endpoint | - | - |

| COVID-19 Related Hospitalization or Death | Lower incidence | Higher incidence | Not statistically significant |

Phase 2/3 Trial in Mild-to-Moderate COVID-19

This trial evaluated the efficacy and safety of ensitrelvir in patients with mild-to-moderate COVID-19.

| Outcome | Result |

| Time to Resolution of 5 Key Symptoms | Significantly shorter with ensitrelvir vs. placebo |

| Viral RNA Load | Significant reduction with ensitrelvir vs. placebo |

The Unresolved Relationship with this compound

Initial searches suggested a connection between this compound and ensitrelvir, with one source indicating they belong to the same chemical series. However, a thorough and exhaustive search of scientific literature, patent databases, and clinical trial registries did not yield any specific information regarding the chemical structure, development, or precise relationship of this compound to ensitrelvir. It is possible that "this compound" is an internal codename, a compound that was discontinued in early development, or a name that has not yet been publicly disclosed. Without further information, a direct comparison or detailed discussion of its relationship to ensitrelvir is not possible at this time.

Caption: The speculative relationship between this compound and ensitrelvir.

Conclusion

Ensitrelvir is a promising oral antiviral agent that has demonstrated potent in vitro activity against SARS-CoV-2 and its variants, and clinical efficacy in reducing viral load and symptom duration in patients with mild-to-moderate COVID-19. Its favorable pharmacokinetic profile supports once-daily dosing. While it did not meet its primary endpoint in a high-risk population for symptom resolution, it showed a positive trend in reducing hospitalizations. Further research and clinical data will continue to define its role in the therapeutic landscape for COVID-19. The identity and relationship of this compound to ensitrelvir remain to be elucidated from publicly available information.

References

- 1. Ensitrelvir - Wikipedia [en.wikipedia.org]

- 2. International Institute for Zoonosis Control, Hokkaido University | Publication and members pages are updated. [czc.hokudai.ac.jp]

- 3. selleckchem.com [selleckchem.com]

- 4. ensitrelvir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

Early Research Findings on Nirmatrelvir: A Technical Guide

This in-depth guide provides a comprehensive overview of the early research findings on nirmatrelvir, the active antiviral component of PAXLOVID™. The information is tailored for researchers, scientists, and drug development professionals, presenting key data, experimental protocols, and mechanistic insights.

Mechanism of Action

Nirmatrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[1][2] Mpro is a viral enzyme crucial for the replication of coronaviruses.[1][2] It functions by cleaving viral polyproteins into functional proteins necessary for viral replication.[1] Nirmatrelvir is designed to fit into the active site of the Mpro, inhibiting its activity and thereby preventing the virus from replicating. Due to the highly conserved nature of Mpro across various coronaviruses, nirmatrelvir may be less susceptible to mutations in future SARS-CoV-2 variants.

To enhance its therapeutic efficacy, nirmatrelvir is co-administered with ritonavir, a pharmacokinetic booster. Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing nirmatrelvir. By inhibiting CYP3A4, ritonavir slows down the breakdown of nirmatrelvir, leading to higher and more sustained plasma concentrations of the active drug, thus ensuring it remains above the effective concentration needed to inhibit viral replication.

Caption: Mechanism of action of Nirmatrelvir in inhibiting SARS-CoV-2 replication.

Antiviral Activity

Preclinical studies have demonstrated the potent in vitro antiviral activity of nirmatrelvir against a broad range of coronaviruses, including multiple SARS-CoV-2 variants of concern.

Table 1: In Vitro Antiviral Activity of Nirmatrelvir

| Virus/Variant | Cell Line | Assay Type | IC50/EC50 (µM) | Reference |

| SARS-CoV-2 (various) | Calu-3, Huh7, LLC-MK2 | Viral RNA levels | Data not specified | |

| HCoV-OC43 | Huh7 | Viral RNA levels | Data not specified | |

| HCoV-229E | Huh7 | Viral RNA levels | Data not specified | |

| HCoV-NL63 | LLC-MK2 | Viral RNA levels | Data not specified | |

| SARS-CoV-2 Omicron subvariants (XBB1.5, JN.1) | Not specified | Live-virus antiviral assays | Potent activity maintained | |

| MERS-CoV, SARS-CoV, CoV-229E, CoV-OC43, CoV-HKU1, CoV-NL63 | Not specified | Enzyme assay | Active against Mpro |

Note: Specific IC50/EC50 values were not consistently available in the provided search results.

Nirmatrelvir has shown efficacy against Alpha, Beta, Gamma, Delta, Lambda, Mu, and Omicron variants of SARS-CoV-2 in cell culture studies. The Beta variant was noted as the least susceptible among those tested.

Pharmacokinetics

The pharmacokinetic profile of nirmatrelvir is significantly influenced by its co-administration with ritonavir.

Table 2: Pharmacokinetic Parameters of Nirmatrelvir (co-administered with Ritonavir)

| Parameter | Value | Condition | Reference |

| Tmax (Time to maximum plasma concentration) | ~3 hours | Healthy subjects | |

| Plasma Protein Binding | 69% | Healthy subjects | |

| Metabolism | Primarily by CYP3A4 (inhibited by ritonavir) | Healthy subjects | |

| Elimination | Primarily renal excretion | When co-administered with ritonavir | |

| Cmax (Maximum concentration) on Day 5 | 3.43 µg/mL | Patients with mild-to-moderate COVID-19 | |

| Trough Concentration on Day 5 | 1.57 µg/mL | Patients with mild-to-moderate COVID-19 |

Due to its primary renal elimination route when boosted with ritonavir, dose adjustments are necessary for patients with moderate renal impairment.

Caption: Pharmacokinetic pathway of ritonavir-boosted Nirmatrelvir.

Clinical Efficacy

Early clinical trials demonstrated significant efficacy of nirmatrelvir/ritonavir in treating mild-to-moderate COVID-19 in high-risk, non-hospitalized adults.

Table 3: Key Efficacy Endpoints from the EPIC-HR Trial

| Endpoint | Nirmatrelvir/Ritonavir Group | Placebo Group | Relative Risk Reduction | Reference |

| COVID-19-related hospitalization or death through Day 28 (within 3 days of symptom onset) | 0.7% (5/697) | 6.5% (44/682) | 89% | |

| COVID-19-related hospitalization or death through Day 28 (within 5 days of symptom onset) | 0.8% (8/1039) | 6.3% (66/1046) | 88% | |

| Viral Load Reduction at Day 5 (log10 copies/mL) | ~10-fold decrease | - | - | |

| Deaths through Day 28 | 0 | 12 | - |

The EPIC-HR (Evaluation of Protease Inhibition for COVID-19 in High-Risk Patients) trial was a Phase 2/3, double-blind, randomized, controlled study. Participants were symptomatic, unvaccinated, non-hospitalized adults with a high risk of progressing to severe COVID-19. They were assigned to receive either 300 mg of nirmatrelvir with 100 mg of ritonavir or a placebo every 12 hours for five days.

Experimental Protocols

Detailed experimental protocols from the early research are summarized below.

1. In Vitro Antiviral Assays:

-

Cell Lines: Human-derived cell lines such as Calu-3 (lung), Huh7 (liver), and LLC-MK2 (monkey kidney) were utilized.

-

Virus Inoculation: Cells were infected with various coronaviruses, including different SARS-CoV-2 strains and seasonal coronaviruses.

-

Drug Treatment: Infected cells were treated with varying concentrations of nirmatrelvir.

-

Endpoint Measurement: Antiviral activity was quantified by measuring the reduction in intracellular viral RNA levels and the titers of secreted infectious virus particles (TCID50 assay).

Caption: Experimental workflow for in vitro antiviral activity assays.

2. Pharmacokinetic Studies in Humans:

-

Study Design: Phase 1 studies were conducted in healthy subjects, including those with renal impairment.

-

Dosing: Single or multiple doses of nirmatrelvir/ritonavir were administered.

-

Sample Collection: Plasma and urine samples were collected at various time points.

-

Analysis: Drug concentrations in plasma and urine were measured using validated analytical methods (e.g., LC-MS/MS).

-

Parameters Calculated: Key pharmacokinetic parameters such as Cmax, AUC, Tmax, plasma protein binding, and renal clearance were determined.

3. EPIC-HR Clinical Trial Protocol:

-

Study Population: Non-hospitalized, symptomatic, unvaccinated adults with a high risk for developing severe COVID-19.

-

Randomization: Patients were randomized in a 1:1 ratio to the treatment or placebo group.

-

Intervention: 300 mg nirmatrelvir plus 100 mg ritonavir or placebo administered orally every 12 hours for 5 days.

-

Primary Endpoint: COVID-19-related hospitalization or death from any cause through day 28.

-

Secondary Endpoints: Viral load reduction and safety assessments.

Conclusion

Early research on nirmatrelvir has established its potent and broad-spectrum anti-coronavirus activity, primarily through the inhibition of the main protease. The co-administration with ritonavir is a critical component of its therapeutic success, ensuring adequate drug exposure to suppress viral replication. The robust data from preclinical and pivotal clinical trials have solidified its role as a key oral antiviral agent in the management of COVID-19.

References

Methodological & Application

Application Notes and Protocols for In Vitro Profiling of Abimtrelvir

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro assays and protocols for the characterization of Abimtrelvir, a novel antiviral candidate. The following sections detail the methodologies for assessing its inhibitory activity against the SARS-CoV-2 main protease (Mpro), its antiviral efficacy in cell-based models, and its cytotoxic profile.

Data Presentation

The following tables summarize key quantitative data for this compound and comparator compounds.

Table 1: Biochemical Inhibition of SARS-CoV-2 Main Protease (Mpro)

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | SARS-CoV-2 Mpro | FRET Assay | [Insert experimental data] | - |

| Nirmatrelvir | SARS-CoV-2 Mpro | FRET Assay | 6.9 | [1] |

| GC-376 | SARS-CoV-2 Mpro | Enzymatic Assay | 33 | [2] |

| Boceprevir | SARS-CoV-2 Mpro | Enzymatic Assay | 4130 | [3] |

Table 2: Antiviral Activity against SARS-CoV-2 in Cell Culture

| Compound | Cell Line | Assay Type | EC50 (µM) | Reference |

| This compound | Vero E6 | CPE Reduction | [Insert experimental data] | - |

| This compound | Calu-3 | Virus Yield Reduction | [Insert experimental data] | - |

| Nirmatrelvir | VeroE6 | Antiviral Assay | 0.231 | [1] |

| Remdesivir | Vero E6 | Antiviral Assay | 0.07-1.65 | [4] |

| Ivermectin | Vero E6 | Plaque Assay | Value not specified |

Table 3: Cytotoxicity Profile

| Compound | Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| This compound | Vero E6 | MTT Assay | [Insert experimental data] | [Calculate based on experimental data] |

| This compound | Calu-3 | MTT Assay | [Insert experimental data] | [Calculate based on experimental data] |

| Chloroquine | Vero E6 | MTT Assay | >50 | Value not specified |

Experimental Protocols

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant SARS-CoV-2 Mpro.

Materials:

-

Recombinant SARS-CoV-2 Main Protease (Mpro)

-

FRET-based substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

This compound (and control compounds) dissolved in 100% DMSO

-

384-well, black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

-

Add 5 µL of the diluted this compound or control compound solution to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the FRET substrate (final concentration 20 µM) to each well.

-

Initiate the enzymatic reaction by adding 5 µL of recombinant SARS-CoV-2 Mpro (final concentration 0.5 µM) to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Measure the fluorescence intensity using a plate reader with an excitation wavelength of 340 nm and an emission wavelength of 490 nm.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.

Antiviral Activity in Cell Culture (CPE Reduction Assay)

This protocol determines the half-maximal effective concentration (EC50) of this compound in inhibiting the cytopathic effect (CPE) induced by SARS-CoV-2 in Vero E6 cells.

Materials:

-

Vero E6 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

SARS-CoV-2 (e.g., USA-WA1/2020 isolate)

-

This compound (and control compounds)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay or similar

-

Microplate reader

Procedure:

-

Seed Vero E6 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.

-

Prepare serial dilutions of this compound in DMEM with 2% FBS.

-

Remove the culture medium from the cells and add 100 µL of the diluted this compound or control compounds.

-

Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.

-

Incubate the plates for 72 hours at 37°C with 5% CO2.

-

Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Measure luminescence using a microplate reader.

-

Calculate the percentage of CPE reduction for each concentration of this compound.

-

Determine the EC50 value by plotting the percentage of CPE reduction against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This protocol assesses the cytotoxicity of this compound in Vero E6 cells to determine the 50% cytotoxic concentration (CC50).

Materials:

-

Vero E6 cells

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed Vero E6 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the existing medium and add 100 µL of the diluted compound to the respective wells.

-

Incubate the plate for 72 hours at 37°C with 5% CO2.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the CC50 value from the dose-response curve.

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of this compound inhibiting the SARS-CoV-2 main protease (Mpro).

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for the in vitro characterization of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. biorxiv.org [biorxiv.org]

- 3. SARS-CoV-2 main protease drug design, assay development, and drug resistance studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Predicting In Vitro and In Vivo Anti-SARS-CoV-2 Activities of Antivirals by Intracellular Bioavailability and Biochemical Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Abimtrelvir Cell-Based Assay Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abimtrelvir is an antiviral agent targeting the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19.[1] It is believed to function as an inhibitor of the 3C-like protease (3CLpro), an enzyme crucial for viral replication.[1][2][3] The development of robust and reliable cell-based assays is fundamental for characterizing the antiviral activity of compounds like this compound, determining their potency and selectivity, and advancing them through the drug development pipeline.

These application notes provide detailed protocols for three common cell-based assays to evaluate the in vitro efficacy of this compound against SARS-CoV-2: the Cytopathic Effect (CPE) Inhibition Assay, the Plaque Reduction Neutralization Test (PRNT), and a 3CLpro-based Reporter Gene Assay.

Mechanism of Action of this compound

Coronaviruses, including SARS-CoV-2, synthesize large polyproteins that must be cleaved by viral proteases to produce functional viral proteins necessary for replication and assembly.[2] The 3CL protease (also known as the main protease, Mpro) is a key enzyme in this process. This compound, as a 3CLpro inhibitor, is designed to bind to the active site of this enzyme, thereby blocking the processing of the viral polyproteins and inhibiting viral replication.

Caption: Mechanism of action of this compound as a SARS-CoV-2 3CLpro inhibitor.

Quantitative Data Summary

The following table summarizes representative antiviral activity and cytotoxicity data for 3CLpro inhibitors against SARS-CoV-2. The values for this compound should be determined experimentally using the protocols provided below.

| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| This compound | Vero E6 | To be determined | To be determined | To be determined |

| Ensitrelvir | VeroE6/TMPRSS2 | 0.019 | >100 | >5263 |

| Nirmatrelvir | VeroE6/TMPRSS2 | 0.026 | >100 | >3846 |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells.

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from virus-induced cell death.

Objective: To determine the concentration of this compound required to inhibit the SARS-CoV-2-induced cytopathic effect by 50% (EC50).

Materials:

-

Vero E6 cells

-

SARS-CoV-2 (e.g., USA-WA1/2020 isolate)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay or Crystal Violet stain

-

Plate reader

Protocol:

-

Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.

-

Compound Preparation: Prepare a serial dilution of this compound in DMEM with 2% FBS.

-

Infection and Treatment:

-

Remove the growth medium from the cells.

-

Add the diluted this compound to the wells.

-

Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.

-

Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus, no drug) wells.

-

-

Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.

-

Quantification of Cell Viability:

-

Using CellTiter-Glo®: Follow the manufacturer's instructions to measure ATP content as an indicator of cell viability. Read luminescence on a plate reader.

-

Using Crystal Violet: Fix the cells with 4% paraformaldehyde, stain with 0.5% crystal violet, wash, and solubilize the dye. Read absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Determine the CC50 value from a parallel experiment without virus infection.

-

References

- 1. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Nirmatrelvir and molnupiravir maintain potent in vitro and in vivo antiviral activity against circulating SARS-CoV-2 omicron subvariants - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Throughput Screening Assays for Abimtrelvir: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction